molecular formula C17H21BrOS2 B14087628 2T8-CHO-Br

2T8-CHO-Br

Cat. No.: B14087628
M. Wt: 385.4 g/mol
InChI Key: SSESQANQVPGCOA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2T8-CHO-Br, also known by its chemical formula C17H21BrOS2, is a compound with a molecular weight of 385.38 g/mol . This compound is characterized by the presence of bromine, sulfur, and an aldehyde group, making it a versatile molecule in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2T8-CHO-Br typically involves the bromination of a precursor compound under controlled conditions. The reaction is carried out in the presence of a brominating agent such as bromine or N-bromosuccinimide (NBS) in an organic solvent like dichloromethane. The reaction is usually conducted at low temperatures to prevent over-bromination and to ensure the selective formation of the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product. The use of automated systems also minimizes human error and enhances the reproducibility of the synthesis .

Chemical Reactions Analysis

Types of Reactions

2T8-CHO-Br undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2T8-CHO-Br has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Employed in the study of enzyme-catalyzed reactions involving brominated compounds.

    Medicine: Investigated for its potential use in drug development due to its unique chemical properties.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2T8-CHO-Br involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the aldehyde group play crucial roles in these interactions, facilitating the formation of covalent bonds with target molecules. This can lead to the modulation of biological pathways and the exertion of desired effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2T8-CHO-Br is unique due to the presence of bromine, which imparts distinct reactivity and properties compared to its halogenated analogs. Bromine’s size and electronegativity influence the compound’s behavior in chemical reactions, making it a valuable molecule for specific applications .

Properties

Molecular Formula

C17H21BrOS2

Molecular Weight

385.4 g/mol

IUPAC Name

5-(5-bromo-3-octylthiophen-2-yl)thiophene-2-carbaldehyde

InChI

InChI=1S/C17H21BrOS2/c1-2-3-4-5-6-7-8-13-11-16(18)21-17(13)15-10-9-14(12-19)20-15/h9-12H,2-8H2,1H3

InChI Key

SSESQANQVPGCOA-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCC1=C(SC(=C1)Br)C2=CC=C(S2)C=O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.